molecular formula C10H9BBrNO3 B8706476 (2-Bromo-6-methoxyquinolin-3-yl)boronic acid CAS No. 1026203-33-7

(2-Bromo-6-methoxyquinolin-3-yl)boronic acid

Cat. No. B8706476
M. Wt: 281.90 g/mol
InChI Key: OSMKMTDCBZKVIB-UHFFFAOYSA-N
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Patent
US08591878B2

Procedure details

n-BuLi (1.6 N in hexanes, 14.4 mL, 23.0 mmol) was added at −78° C. to a solution of 2,2,6,6-tetramethylpiperidine (3.11 g, 22.05 mmol) in anhydrous THF (59 mL), and the mixture was then warmed to 0° C. for 0.5 h. The mixture was cooled back to −78° C. and treated with a solution of 2-bromo-6-methoxyquinoline (4.57 g, 19.17 mmol) in THF (14 mL). After stirring for 1 h, a solution of trimethyl borate (2.46 mL, 22.05 mmol) in THF (14 mL) was added, and the mixture was maintained at −78° C. for a further 2 h. A mixture of THF (14 mL) and H2O (3.5 mL), were added then the solution was warmed to −10° C. and treated with water (70 mL) and Et2O (70 mL). Aqueous NaOH (1 N, 75 mL) was added, and the aqueous layer was separated and acidified to pH 4 with aqueous HCl (3 N). The aqueous phase was extracted with Et2O, and the combined extracts were washed with brine and dried over Na2SO4. Filtration and removal of the volatiles afforded the title compound (4.64 g, 86% yield) as an oily solid that was used directly in the subsequent step. LCMS (ES+) m/z 282, 284 (M+H)+.
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Two
Name
Quantity
59 mL
Type
solvent
Reaction Step Two
Quantity
4.57 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
2.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Six
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[Li]CCCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([O:27][CH3:28])[CH:23]=2)[N:18]=1.[B:29](OC)([O:32]C)[O:30]C.[OH-].[Na+]>C1COCC1.CCOCC.O>[Br:16][C:17]1[C:26]([B:29]([OH:32])[OH:30])=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([O:27][CH3:28])[CH:23]=2)[N:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3.11 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
59 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.57 g
Type
reactant
Smiles
BrC1=NC2=CC=C(C=C2C=C1)OC
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.46 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled back to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at −78° C. for a further 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to −10° C.
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the volatiles

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC2=CC=C(C=C2C=C1B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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